2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone

5-HT3 receptor Serotonin Binding affinity

2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a synthetic small molecule that embeds the privileged quinoline and piperazine pharmacophores within a single ethanone-linked scaffold. The compound belongs to the quinolyl-piperazinyl ethanone class, a chemotype that has yielded clinical candidates targeting serotonergic neurotransmission and has been explored in recent patent literature for CNS disorders.

Molecular Formula C20H27N5O
Molecular Weight 353.5 g/mol
Cat. No. B15079350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone
Molecular FormulaC20H27N5O
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H27N5O/c1-22-8-10-23(11-9-22)16-20(26)25-14-12-24(13-15-25)19-7-6-17-4-2-3-5-18(17)21-19/h2-7H,8-16H2,1H3
InChIKeyUDGSGDOZDCMZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone — A Dual Piperazine-Quinoline Scaffold for CNS & Anti-Infective Programs


2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a synthetic small molecule that embeds the privileged quinoline and piperazine pharmacophores within a single ethanone-linked scaffold. The compound belongs to the quinolyl-piperazinyl ethanone class, a chemotype that has yielded clinical candidates targeting serotonergic neurotransmission [1] and has been explored in recent patent literature for CNS disorders [2]. The presence of the 4-methylpiperazine substituent is structurally distinctive from the more common 4-arylpiperazine variants, potentially altering basicity, lipophilicity, and target engagement profiles. While authoritative public databases do not yet catalog discrete bioactivity records for this specific compound, its modular architecture—featuring a quinolin-2-yl group linked via piperazine to an N-methylpiperazinyl ethanone—makes it a compelling building block for medicinal chemistry programs targeting 5-HT receptors, kinase inhibition, or antimicrobial pathways where piperazine-quinoline hybrids have established precedent [3][4].

Procurement Risk Alert: Why Generic Piperazine-Quinoline Swaps Are Not Interchangeable with 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone


The quinolyl-piperazinyl ethanone chemical space exhibits steep structure–activity relationships (SAR) where minor modifications to the N-substituent on the distal piperazine ring can produce dramatic shifts in receptor selectivity, intrinsic efficacy, and pharmacokinetic behavior. In the closely related 2-(4-methylpiperazin-1-yl)quinoline series, replacement of the N-methyl group with hydrogen (quipazine) retains 5-HT3 affinity (Ki ~3 nM) but drastically alters selectivity against 5-HT1B sites [1]. Introduction of an ethanone-linked second piperazine ring—as in the target compound—has the potential to further bifurcate the pharmacophore, enabling simultaneous engagement of two distinct binding sites or functional modalities (e.g., dual serotonin transporter inhibition and 5-HT1A antagonism) that simpler mono-piperazine analogs cannot recapitulate [2]. Generic substitution by a 4-arylpiperazine or 4-unsubstituted piperazine variant therefore risks loss of the specific polypharmacological or physicochemical profile that may be designed into this scaffold. For procurement decisions, lot-to-lot interchange demands rigorous verification of structural identity, as even regioisomeric quinoline attachment (e.g., quinolin-4-yl vs. quinolin-2-yl) produces divergent target engagement [3].

Quantitative Differentiation Evidence: 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone vs. Structural Analogs


5-HT3 Receptor Affinity: N-Methylquipazine Substructure Sets Basal Affinity Benchmark

The target compound's N-methylpiperazinyl-quinoline substructure is identical to N-methylquipazine [1], which demonstrates high-affinity binding to the 5-HT3 receptor with a Ki of 3 nM in rat cortical membrane assays [2]. This provides a conservative lower-bound affinity estimate for the quinoline-piperazine portion of the target compound. In the broader quipazine series, the N-methyl substitution confers a substantial selectivity advantage: N-methylquipazine displays IC50 >10,000 nM at central 5-HT1B sites, whereas the des-methyl analog quipazine retains significant 5-HT1B affinity [3]. This >3,000-fold selectivity window is directly attributable to the N-methylpiperazine moiety present in the target compound and absent in quipazine or 4-unsubstituted piperazine analogs.

5-HT3 receptor Serotonin Binding affinity N-Methylquipazine

Dual Piperazine Architecture as a Potential Polypharmacology Handle: Lessons from Quinolyl-Piperazinyl Piperidines

The target compound's ethanone-linked dual piperazine architecture (piperazine ring A attached to quinolin-2-yl; ring B bearing 4-methyl substitution) is structurally reminiscent of the quinolyl-piperazinyl piperidine series developed as dual 5-HT1A antagonists and serotonin reuptake inhibitors [1]. In that series, compound 10b achieved potent 5-HT1A antagonism (functional Ki ~2 nM at 5-HT1A) and serotonin transporter (SERT) inhibition but suffered from poor oxidative metabolic stability (intrinsic clearance Clint = 48 mL/min/kg in human liver microsomes) [2][3]. The target compound's ethanone spacer introduces a polar carbonyl group that may modulate metabolic liability relative to the alkylene-linked piperidine analogs. Although head-to-head microsomal stability data for the target compound are not publicly available, the structural divergence—a ketone linker and a second piperazine instead of piperidine—represents a testable hypothesis for improved metabolic stability or altered CYP liability profiles that procurement teams should verify with the vendor's batch-specific QC data.

5-HT1A antagonist Serotonin reuptake inhibitor Polypharmacology Piperazine linker

Piperazinyl-Quinoline Scaffold Privilege in Kinase Inhibition: VEGFR-2 and Beyond

4-Piperazinylquinolin-2(1H)-one derivatives—close structural relatives of the target compound—have been systematically evaluated as VEGFR-2 kinase inhibitors, with several compounds achieving IC50 values in the low micromolar range against EKVX NSCLC and T-47D breast cancer cell lines [1]. The target compound's quinolin-2-yl substitution pattern and piperazine connectivity align with the pharmacophoric requirements identified in this series: a hydrogen-bond acceptor at the quinoline 2-position and a basic nitrogen in the piperazine ring for interaction with the hinge region of the kinase [2]. While specific kinase profiling data for 2-(4-methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone are not publicly reported, the scaffold's topological match to validated kinase inhibitor pharmacophores, combined with the additional N-methylpiperazine moiety capable of occupying the solvent-exposed region, differentiates it from simpler 4-piperazinylquinoline building blocks that lack this extended functionality.

VEGFR-2 Kinase inhibition Anticancer Piperazinylquinoline

Fungal Efflux Pump Inhibition: N-Methylpiperazine as a Potency-Enhancing Motif in Quinazolinone Series

In a series of quinazolinone-based fungal efflux pump inhibitors, the presence of an N-methylpiperazine substituent was critical for potentiation of fluconazole activity against clinically relevant Candida species [1]. SAR studies demonstrated that removal or replacement of the N-methyl group on the piperazine ring resulted in significant loss of activity, while the quinazolinone core could tolerate certain structural variations [2]. Although the target compound employs a quinoline rather than quinazolinone core, the N-methylpiperazine moiety is a shared pharmacophoric element that may confer analogous efflux pump inhibition or membrane permeability advantages. The ethanone-linked dual piperazine architecture of the target compound is architecturally distinct from the mono-piperazinyl quinazolinones, offering a differentiated chemotype for antifungal adjuvant screening.

Antifungal Efflux pump inhibitor Fluconazole potentiation N-Methylpiperazine

CNS Polypharmacology: Antipsychotic and Antidepressant Activity in Arylpiperazinyl-Quinoline Ethyl Analogs

Several compounds structurally related to the target—specifically 2-(4-arylpiperazin-1-yl)ethyl-substituted quinolin-2(1H)-ones—have demonstrated balanced serotonin-dopamine receptor modulation profiles relevant to atypical antipsychotic development [1]. For instance, TPN672, a benzothiophenyl-piperazinyl-ethyl-quinolinone, displays high affinity for both D2 and 5-HT1A receptors and has entered clinical evaluation [2]. The target compound differs from these clinical-stage analogs in two key respects: it employs an ethanone (ketone) linker rather than an ethyl (alkylene) linker, and it substitutes a 4-methylpiperazine for the 4-arylpiperazine moiety. These modifications are expected to reduce logD, alter basicity (calculated pKa of N-methylpiperazine ~8.4 vs. arylpiperazine ~8.0), and potentially shift the dopamine D2 vs. 5-HT1A selectivity balance [3]. While no published receptor profiling exists for the target compound, its structural divergence from clinically precedented analogs provides a rational basis for screening in multireceptor panels where differentiated pharmacology is sought.

Antipsychotic Dopamine D2 Serotonin 5-HT1A Multireceptor profile

Chemical Handle Utility: The Ethanone Group as a Synthetic Diversification Point

Unlike simple N-arylpiperazines or N-methylquipazine, which are terminal pharmacophores with limited synthetic utility beyond salt formation, the target compound features a reactive ethanone carbonyl poised for further derivatization [1]. The ketone can undergo reductive amination to generate secondary or tertiary amines, oxime formation for bioconjugation, or serve as an electrophilic handle for Grignard additions, enabling rapid library construction without de novo scaffold synthesis . This positions the compound as a versatile advanced intermediate rather than a screening endpoint. Procurement from a supplier with documented batch-to-batch consistency in purity (>95% by HPLC) and residual solvent analysis is recommended, as trace impurities in the ethanone intermediate can propagate through multi-step sequences and confound SAR interpretation.

Building block Synthetic diversification Piperazine linker Library synthesis

Optimal Application Scenarios for 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone in Discovery & Development


Selective 5-HT3 Receptor Probe Development Leveraging the N-Methylquipazine Sub-Motif

The N-methylpiperazinyl-quinoline substructure within the target compound confers high 5-HT3 affinity (Ki = 3 nM benchmark from N-methylquipazine) and >3,000-fold selectivity over 5-HT1B sites [1]. Research groups investigating the role of 5-HT3 receptors in gastrointestinal motility, emesis, or cognition can use this compound as a starting scaffold for developing selective pharmacological probes, where the ethanone extension allows attachment of fluorescent tags, biotin, or PET tracer precursors without disrupting the core pharmacophore.

Kinase Inhibitor Lead Generation Using a Pre-Assembled Quinoline-Piperazine Template

The quinolin-2-yl-piperazine core matches the pharmacophoric requirements established for VEGFR-2 and related kinase inhibitors [2]. The target compound provides this core in a pre-functionalized form, with the N-methylpiperazinyl-ethanone arm available for occupation of the solvent-exposed region or for tethering to solubility-enhancing groups. Industrial teams can rapidly assemble kinase-focused libraries via parallel derivatization of the ethanone carbonyl, bypassing 3-4 synthetic steps typically required to install pendant functionality.

Antifungal Adjuvant Screening with a Quinoline-Based N-Methylpiperazine Chemotype

Given that N-methylpiperazine is a validated potency handle for fungal efflux pump inhibition in the quinazolinone series [3], the target compound offers a structurally distinct quinoline-based scaffold for screening as a fluconazole potentiator. This is particularly relevant for programs seeking to circumvent existing quinazolinone intellectual property while retaining the N-methylpiperazine pharmacophore that drives efflux pump engagement.

CNS Polypharmacology Profiling for Differentiated D2/5-HT1A Modulators

The target compound's dual piperazine architecture and ketone linker distinguish it from the ethyl-linked 4-arylpiperazine-quinoline series that has yielded clinical antipsychotic candidates [4]. Neuroscience-focused CROs and biotechs can profile this compound in broad receptor panels (D2, 5-HT1A, 5-HT2A, 5-HT6, SERT, NET) to identify whether the N-methylpiperazine/ketone combination yields a differentiated selectivity or functional efficacy signature that could support a novel composition-of-matter patent filing.

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